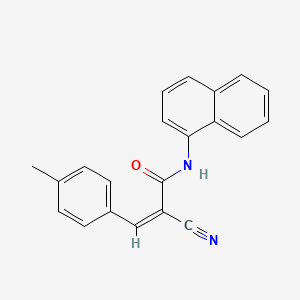

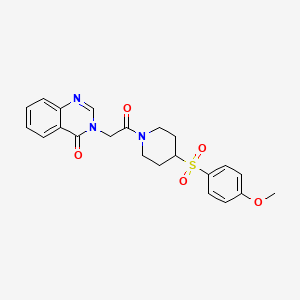

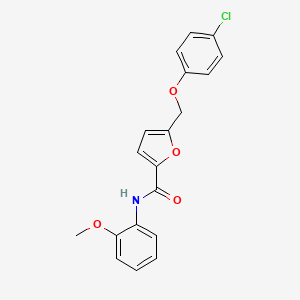

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography and computational chemistry can be used to analyze the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, identifying the products formed when the compound reacts, and understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, and reactivity would be studied .Applications De Recherche Scientifique

Colorimetric Sensing Applications

One notable application of derivatives similar to "(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide" involves colorimetric sensing. A study detailed the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibited color transitions in response to fluoride anions. This behavior suggests potential use in detecting fluoride ions, an application attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding could pave the way for the development of simple, efficient sensors for environmental and health-related monitoring (E. A. Younes et al., 2020).

Material Science and Polymer Applications

Research into naphthalene-ring-containing compounds has also extended to material science, particularly in the synthesis of novel polymers. A study reported the preparation of a new naphthalene-ring-containing diamine, which was then used to create a series of polyamides. These polyamides displayed good solubility and thermal stability, suggesting their utility in high-performance materials applications (S. Mehdipour‐Ataei et al., 2005).

Luminescence Studies

The compound and its derivatives have been investigated for their luminescent properties. A study synthesized and characterized naphthoquinone-based chemosensors for transition metal ions, demonstrating remarkable selectivity towards Cu2+ ions. Such selectivity, combined with a color change upon complexation, indicates potential applications in developing optical sensors and devices (Prajkta Gosavi-Mirkute et al., 2017).

Anticancer Research

A notable area of application for related compounds is in anticancer research. A study focused on the synthesis and anticancer evaluation of derivatives, identifying compounds with promising activity against various cancer cell lines. This research underscores the potential therapeutic applications of naphthalene derivatives in developing new anticancer drugs (Salahuddin et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-15-9-11-16(12-10-15)13-18(14-22)21(24)23-20-8-4-6-17-5-2-3-7-19(17)20/h2-13H,1H3,(H,23,24)/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHYPPJBPOMOSY-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-cyano-3-(4-methylphenyl)-N-naphthalen-1-ylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)

![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)

![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)

![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)